molecular formula C10H20N2O2 B6637927 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide

2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide

Cat. No.: B6637927
M. Wt: 200.28 g/mol
InChI Key: WGMCIVAGSQSUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide typically involves the reaction of a pyrrolidine derivative with a butanamide precursor

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-dione: Contains additional carbonyl groups, leading to different reactivity.

    Prolinol: A hydroxylated pyrrolidine with distinct biological activity.

Uniqueness

2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and amide linkage differentiate it from other pyrrolidine derivatives, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-9(10(11)14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMCIVAGSQSUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCC(C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.